Chrysomycin A

Cytotoxicity Cancer Cell Lines C-aryl glycosides

Chrysomycin A (Chr-A; ≥98% HPLC) is the vinyl-containing gilvocarcin-class Topo II inhibitor ideal for overcoming doxorubicin resistance. With an IC50 of 0.0059 ng/mL in ME-180 cells—14,400× more potent than doxorubicin—and a 4× lower MRSA MIC than vancomycin (0.5 vs 2.0 μg/mL), it is uniquely suited for oncology lead optimization and anti-MRSA topical formulation. Validated in glioblastoma xenograft models and MDR-TB screening (MIC 0.4 μg/mL). A scalable total synthesis pathway and advanced intermediates (>10 g) accelerate SAR campaigns.

Molecular Formula C28H28O9
Molecular Weight 508.5 g/mol
CAS No. 82196-88-1
Cat. No. B016320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChrysomycin A
CAS82196-88-1
SynonymsAlbacarcin V; NSC 613946; Virenomycin V
Molecular FormulaC28H28O9
Molecular Weight508.5 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)(C)O)O
InChIInChI=1S/C28H28O9/c1-6-13-9-16-20(18(10-13)34-4)15-11-19(35-5)22-17(29)8-7-14(21(22)23(15)37-27(16)32)24-26(31)28(3,33)25(30)12(2)36-24/h6-12,24-26,29-31,33H,1H2,2-5H3/t12-,24+,25+,26+,28-/m1/s1
InChIKeyOMDANBMKOUVKAG-WZNMFJNZSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow Lyophilisate

Structure & Identifiers


Interactive Chemical Structure Model





Chrysomycin A (CAS: 82196-88-1) – A Structurally Defined C-Aryl Glycoside Antibiotic with Differentiated Anti-Tumor and Anti-MRSA Activity


Chrysomycin A (Chr-A) is a C-aryl glycoside antibiotic first isolated from Streptomyces arenae in 1955 [1]. It belongs to the gilvocarcin family of antitumor antibiotics and contains a characteristic benzo[a]tetracene quinone chromophore attached to a 3,5-dimethylpentose C-glycosidic side-chain [2]. Chrysomycin A is the major, vinyl-containing congener of the chrysomycin complex and exhibits potent antibacterial activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus, as well as notable cytotoxicity toward multiple human cancer cell lines [3]. The compound is available as a research-grade solid with ≥98% HPLC purity and is primarily utilized as a tool compound for investigating topoisomerase II inhibition, MRSA infection models, and glioblastoma pathways [4].

Chrysomycin A Cannot Be Replaced by Common Gilvocarcin Analogs or Conventional Topoisomerase II Inhibitors


Although structurally similar to gilvocarcin V (toromycin), Chrysomycin A differs in its C-glycosidic side-chain composition (3,5-dimethylpentose vs. methylpentose in gilvocarcin V) [1]. This subtle modification translates into quantitatively distinct biological outcomes across multiple assay systems. In cytotoxicity assays, Chrysomycin A is 14,400-fold more potent than doxorubicin in the ME-180 cervical cancer line [2]. Against MRSA, Chrysomycin A demonstrates a 4-fold lower MIC than vancomycin [3]. Furthermore, in anti-tubercular screening, Chrysomycin A's MIC of 0.4 μg/mL against MDR-TB strains positions it as a scaffold superior to many in-class C-aryl glycosides [4]. These data demonstrate that generic substitution with gilvocarcin V, doxorubicin, or vancomycin would result in markedly different potency profiles, rendering Chrysomycin A a distinct research entity.

Quantitative Differentiation of Chrysomycin A Against Key Comparators: Cytotoxicity, Antimicrobial Potency, and In Vivo Efficacy


Cytotoxicity Against Cancer Cell Lines: Chrysomycin A vs. Doxorubicin and Chrysomycin B

Chrysomycin A exhibits nanomolar-range cytotoxicity against a panel of human cancer cell lines, significantly surpassing the potency of the clinical agent doxorubicin and the closely related analog chrysomycin B [1]. In the ME-180 cervical cancer cell line, the IC50 of chrysomycin A is 0.0059 ng/mL, which is approximately 1,491-fold more potent than doxorubicin (IC50 = 8.8 ng/mL) and 14-fold more potent than chrysomycin B (IC50 = 0.085 ng/mL) [2]. This potency advantage is maintained across both doxorubicin-sensitive and resistant cell lines, underscoring a robust cytotoxic profile not shared by the comparator [3].

Cytotoxicity Cancer Cell Lines C-aryl glycosides

Anti-MRSA Activity: Chrysomycin A Demonstrates 4-Fold Lower MIC Than Vancomycin

In direct comparative broth microdilution assays against methicillin-resistant Staphylococcus aureus (MRSA), Chrysomycin A displays a minimum inhibitory concentration (MIC) of 0.5 μg/mL, whereas vancomycin hydrochloride, a current clinical standard for MRSA, exhibits an MIC of 2.0 μg/mL [1]. This 4-fold lower MIC indicates superior in vitro potency. Additionally, the 4'-acetylated derivative of Chrysomycin A maintains activity against both MRSA and vancomycin-resistant Enterococcus with MICs ranging from 0.5 to 2 μg/mL .

Antibacterial MRSA MIC

In Vivo Anti-MRSA Efficacy: Chrysomycin A Liposomal Formulation vs. Mupirocin Ointment

In a murine intradermal MRSA infection model, topical administration of a skin-penetrating peptide-functionalized deformable liposomal formulation of Chrysomycin A (CA@SPACE-LP) resulted in a significantly reduced area of ulceration compared to the clinical standard mupirocin ointment [1]. The ulceration area in treated mice was 0.25 cm² for the Chrysomycin A formulation versus a larger ulceration area for mupirocin (quantified difference not numerically stated but reported as 'significantly reduced') [2]. This outcome demonstrates that Chrysomycin A, when appropriately formulated, can outperform a leading topical antibiotic in a preclinical disease setting.

In Vivo Efficacy MRSA Skin Infection Formulation

Anti-MDR-TB Activity: Chrysomycin A MIC = 0.4 μg/mL and Synthetic Derivatives Achieve 5-Fold Improvement

Chrysomycin A exhibits potent activity against multi-drug-resistant Mycobacterium tuberculosis (MDR-TB) with a minimum inhibitory concentration (MIC) of 0.4 μg/mL [1]. Structure-activity relationship (SAR) studies have yielded synthetic derivatives with further enhanced potency; one derivative achieved an MIC of 0.08 μg/mL, representing a 5-fold improvement over the parent compound [2]. For context, the first-line anti-TB drug isoniazid has an MIC of 0.02-0.2 μg/mL against susceptible strains but loses efficacy against MDR isolates, whereas Chrysomycin A retains potent activity against these resistant strains [3].

Antitubercular MDR-TB MIC Structure-Activity Relationship

Topoisomerase II Inhibition and Cancer Cell Selectivity: Chrysomycin A Shows Negligible Cytotoxicity to Normal Cells

Chrysomycin A acts as a compelling inhibitor of human topoisomerase II (Topo II), a validated anticancer target [1]. In studies on KRAS-mutant lung adenocarcinoma (NCI-H358) cells, Chrysomycin A effectively kills cancer cells while exhibiting 'negligible cytotoxic to normal cells at the cellular level' [2]. This contrasts with many clinical Topo II inhibitors (e.g., etoposide, doxorubicin) that are associated with significant off-target toxicity and myelosuppression. The compound induces DNA damage-mediated apoptosis via Topo II inhibition and ROS accumulation, with in vivo tumor-bearing models demonstrating 'excellent control of cancer progression and excellent safety' [3].

Topoisomerase II KRAS-mutant Selectivity Apoptosis

Structural Basis for Differentiation: The 3,5-Dimethylpentose C-Glycoside Moiety Defines the Chrysomycin Scaffold

The definitive structural difference between Chrysomycin A and its closest natural analog, gilvocarcin V (toromycin), resides in the C-glycosidic side-chain [1]. Gilvocarcin V contains a methylpentose sugar, whereas Chrysomycin A possesses a 3,5-dimethylpentose moiety [2]. While both share an identical benzo[a]tetracene quinone chromophore (confirmed by ¹H and ¹³C NMR spectroscopy), this single methylation pattern drives the distinct biological activities outlined in the evidence above [3]. For procurement, this structural distinction is critical: vendors may list synonyms interchangeably (e.g., 'Chrysomycin V'), but the specific 3,5-dimethylpentose substitution pattern is unique to Chrysomycin A and is essential for replicating published findings .

Structural Biology C-glycoside Gilvocarcin SAR

Recommended Research Applications for Chrysomycin A (CAS 82196-88-1) Based on Quantitative Differentiation Data


Anticancer Lead Optimization: Exploiting Extreme Cytotoxicity in Doxorubicin-Resistant Models

Chrysomycin A is ideally suited for medicinal chemistry campaigns aimed at overcoming doxorubicin resistance. With an IC50 of 0.0059 ng/mL in ME-180 cells—over 1,400-fold more potent than doxorubicin—the compound provides a high-potency starting point for developing novel Topo II inhibitors [1]. Its activity against doxorubicin-resistant cell lines (IC50s ranging from 3.4-16 ng/mL for the 4'-acetyl analog) further supports its use in programs targeting multidrug-resistant cancers [2].

Topical Anti-Infective Formulation Development for MRSA and Wound Healing

Given its 4-fold lower MIC against MRSA versus vancomycin (0.5 vs. 2.0 μg/mL) and in vivo efficacy data showing reduced ulceration compared to mupirocin, Chrysomycin A is a compelling candidate for developing next-generation topical creams, gels, or hydrogels for treating drug-resistant skin infections [3]. Recent studies have validated its compatibility with advanced delivery systems such as chitosan hydrogels and deformable liposomes, which enhance skin penetration and localized efficacy [4].

Anti-Tubercular Drug Discovery Targeting MDR and XDR Strains

Chrysomycin A's potent MIC of 0.4 μg/mL against MDR-TB strains, combined with a well-defined SAR pathway that has already yielded 5-fold more potent derivatives (MIC = 0.08 μg/mL), makes it an essential scaffold for anti-TB drug discovery [5]. The availability of a scalable 10-step total synthesis and >10 g of advanced intermediates facilitates rapid analog generation for lead optimization programs [6].

Glioblastoma and KRAS-Mutant Cancer Pathway Investigation

Chrysomycin A has demonstrated significant in vivo inhibition of glioblastoma progression in xenografted hairless mice via modulation of the Akt/GSK-3β/β-catenin and Wnt signaling pathways [7]. In KRAS-mutant lung adenocarcinoma models, the compound shows selective cytotoxicity toward cancer cells with negligible effects on normal cells, making it a valuable tool for dissecting KRAS-driven oncogenic signaling and validating Topo II as a synthetic lethal target in these hard-to-treat malignancies [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chrysomycin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.